molecular formula C8H7ClO3 B8654612 4-Chlorotetrahydrophthalic anhydride

4-Chlorotetrahydrophthalic anhydride

Cat. No. B8654612
M. Wt: 186.59 g/mol
InChI Key: PGGASBAOLMMPHM-UHFFFAOYSA-N
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Patent
US06528663B1

Procedure details

4-Chlorophthalic anhydride is an expensive starting material which presently must be custom synthesized. Current routes for the synthesis of 4-chlorophthalic anhydride lead to mixtures of isomers, which are difficult to separate, or are prohibitively costly. For example, the Diels-Alder condensation of maleic anhydride with 2-chloro-1,3-butadiene to yield 4-chlorotetrahydrophthalic anhydride, followed by aromatization in the presence bromine requires the subsequent recovery of HBr. Attempted thermal aromatization of 4-chloro-tetrahydrophthalic anhydride results in low yields of 4-chlorophthalic anhydride and tar formation. This and other routes are described in U.S. Pat. Nos. 5,059,697; 5,003,088; 5,322,954; 4,978,760 and 5,233,054.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-chlorophthalic anhydride lead
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1.[Pb].ClC1C=C2C(=O)OC(=O)C2=CC=1>>[Cl:1][CH:2]1[CH:12]=[CH:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7] |f:1.2,^3:12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Step Two
Name
4-chlorophthalic anhydride lead
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Pb].ClC=1C=C2C(C(=O)OC2=O)=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to separate

Outcomes

Product
Name
Type
product
Smiles
ClC1CC2C(C(=O)OC2=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.